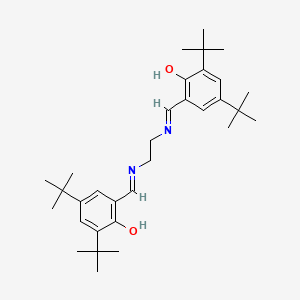

6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol)

CAS No.: 103595-81-9

Cat. No.: VC5943259

Molecular Formula: C32H48N2O2

Molecular Weight: 492.748

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103595-81-9 |

|---|---|

| Molecular Formula | C32H48N2O2 |

| Molecular Weight | 492.748 |

| IUPAC Name | 2,4-ditert-butyl-6-[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol |

| Standard InChI | InChI=1S/C32H48N2O2/c1-29(2,3)23-15-21(27(35)25(17-23)31(7,8)9)19-33-13-14-34-20-22-16-24(30(4,5)6)18-26(28(22)36)32(10,11)12/h15-20,35-36H,13-14H2,1-12H3 |

| Standard InChI Key | SSYLTCZZAVKLCT-ZXHXELASSA-N |

| SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NCCN=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features two 2,4-di-tert-butylphenol groups linked via ethane-1,2-diamine-derived Schiff base moieties. The central ethanediamine backbone facilitates the formation of a planar tetra-dentate coordination site, ideal for binding metal ions. The tert-butyl substituents enhance solubility in non-polar solvents and steric protection of the metal center .

Molecular Formula:

Molecular Weight: 492.748 g/mol

CAS Registry Number: 103595-81-9

Spectroscopic Characterization

While direct spectral data for this compound is limited in the provided sources, analogous salen-type ligands exhibit distinctive UV-vis and IR signatures:

-

UV-vis: Strong absorption bands near 250–350 nm ( and transitions of the imine and phenolic groups) .

-

IR: Stretching vibrations at ~1610 cm (C=N imine) and ~1280 cm (C-O phenolic) .

Synthesis and Purification

Synthetic Route

The ligand is synthesized via a Schiff base condensation reaction between ethane-1,2-diamine and 3,5-di-tert-butyl-2-hydroxybenzaldehyde under reflux in anhydrous ethanol or methanol . The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the imine linkage.

Purification and Yield

Crude product is purified via recrystallization from dichloromethane/hexane mixtures, yielding a light yellow solid. Typical yields range from 70–85%, depending on reaction conditions .

Physical and Chemical Properties

Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Soluble in CHCl, THF, DMF; insoluble in HO | |

| Appearance | Light yellow crystalline solid |

Stability and Reactivity

-

Thermal Stability: Stable under inert atmospheres up to 200°C .

-

pH Sensitivity: Protonation of imine nitrogens occurs below pH 4, altering coordination capacity .

Applications in Coordination Chemistry

Metal Complex Formation

The ligand binds transition metals (e.g., Mn, Ru, Fe) to form complexes with diverse applications:

-

Manganese Complexes: Catalyze asymmetric epoxidation of alkenes with enantiomeric excess >90% .

-

Ruthenium Nitrosyls: Photoactive nitric oxide (NO) donors for controlled drug delivery .

Table 1: Representative Metal Complexes and Applications

| Metal Center | Application | Key Finding | Source |

|---|---|---|---|

| Mn(III) | Asymmetric catalysis | High enantioselectivity in epoxide synthesis | |

| Ru(II) | Photochemical NO release | Quantum yield of 0.15 at 470 nm |

Mechanistic Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume